molecular formula C18H18N6O2S B496900 N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea CAS No. 724701-80-8

N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea

Cat. No.: B496900
CAS No.: 724701-80-8
M. Wt: 382.4g/mol
InChI Key: CEQUZDYLXBLBMM-UHFFFAOYSA-N
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Description

N-(methylcarbamoyl)-2-[[4-(phenylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds closely related to N-(methylcarbamoyl)-2-[[4-(phenylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide has been studied, providing insights into their molecular and supramolecular structures through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

Antimicrobial Applications

Potential in Cancer Research

  • Investigations into derivatives of this compound have revealed potential applications in cancer research. Some studies have shown selective cytotoxicity against cancer cell lines, suggesting these compounds could be valuable in developing new anticancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Metabolism Study

  • The metabolism of similar compounds has been studied to understand their pharmacokinetics and potential modifications during metabolism. This research provides important insights for pharmaceutical applications (Varynskyi & Kaplaushenko, 2020).

Structural Modifications and Drug Development

  • Structural modifications of this compound and its derivatives have been explored to enhance their pharmacological properties. This includes studying the effects of replacing certain functional groups to improve efficacy and reduce toxicity, which is crucial for drug development (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Properties

CAS No.

724701-80-8

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4g/mol

IUPAC Name

2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C18H18N6O2S/c1-19-17(26)21-15(25)12-27-18-23-22-16(14-7-9-20-10-8-14)24(18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,19,21,25,26)

InChI Key

CEQUZDYLXBLBMM-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3

Canonical SMILES

CNC(=O)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
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N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
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N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
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N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
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N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
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N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea

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